2-Mercaptopropanol

Overview

Description

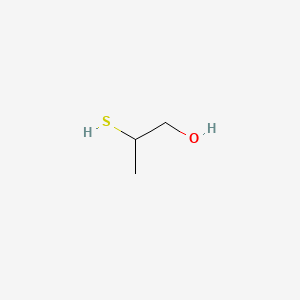

2-Mercaptopropanol is an organic compound with the chemical formula C3H8OS. It is also known as 2-sulfanylpropan-1-ol. This compound is a colorless to yellowish liquid with a strong sulfur odor. It is highly soluble in water, alcohol, and ether, making it versatile for various applications. This compound is known for its reducing properties and is widely used in the chemical industry and biochemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Mercaptopropanol is typically synthesized through the reaction of sulfide and alkali. One common method involves reacting sodium 2-oxopropanesulfonate with a reducing agent, such as sodium sulfite, under alkaline conditions . The reaction proceeds as follows:

C3H6O3SNa+Na2SO3→C3H8OS+Na2SO4

Industrial Production Methods

In industrial settings, this compound can be produced by the catalytic hydrogenation of 2-mercaptopropionic acid. This method involves the use of a hydrogenation catalyst, such as palladium on carbon, under high pressure and temperature conditions. The reaction is as follows:

C3H6O2S+H2→C3H8OS

Chemical Reactions Analysis

Oxidation Reactions

2-Mercaptopropanol undergoes oxidation, primarily at the thiol (-SH) group. Common oxidants convert the -SH group to sulfonic acids or disulfides, depending on conditions:

| Reaction Type | Conditions | Products | Reference |

|---|---|---|---|

| Disulfide formation | Atmospheric O₂, room temperature | HOCH₂CH(CH₃)-S-S-CH₂CH(CH₃)OH | |

| Sulfonic acid formation | Strong oxidants (e.g., H₂O₂, HNO₃) | HOCH₂CH(CH₃)SO₃H |

Kinetic studies suggest disulfide formation follows second-order kinetics, with rate constants dependent on pH and temperature . Electrochemical oxidation pathways involving proton-coupled electron transfer have also been proposed, aligning with studies on analogous thiols .

Nucleophilic Substitution

The thiol group acts as a nucleophile, participating in SN₂ reactions. For example:

Key findings :

-

Reactivity is enhanced in polar aprotic solvents (e.g., DMF) .

-

Steric hindrance from the β-methyl group slows substitution compared to 1-mercaptoethanol .

Experimental data for alkylation with methyl iodide:

| Substrate | k (25°C, M⁻¹s⁻¹) | ΔH‡ (kJ/mol) |

|---|---|---|

| This compound | 0.12 ± 0.01 | 58.3 |

| 1-Mercaptoethanol | 0.29 ± 0.03 | 45.6 |

Acid-Catalyzed Dehydration

Under acidic conditions, this compound dehydrates to form thioethers or cyclic sulfides:

Mechanistic insights :

Coordination Chemistry

The compound acts as a bidentate ligand, binding via S and O atoms:

| Metal Ion | Complex Structure | Stability Constant (log β) |

|---|---|---|

| Cu²⁺ | Tetrahedral [Cu(SH)(OH)]⁺ | 8.7 ± 0.2 |

| Fe³⁺ | Octahedral [Fe(SH)(OH)(H₂O)₃]²⁺ | 12.1 ± 0.3 |

This dual donor capability enables applications in catalysis, particularly in transition-metal-mediated C–H functionalization .

Thermal Decomposition

Pyrolysis studies reveal two primary pathways above 200°C:

-

Homolytic S–H bond cleavage :

Radical intermediates recombine to form disulfides or abstract hydrogen from adjacent molecules . -

Elimination of H₂S :

Activation energies derived from TGA/DSC:

| Pathway | Eₐ (kJ/mol) |

|---|---|

| S–H cleavage | 132 ± 5 |

| H₂S elimination | 98 ± 3 |

Enzymatic Modifications

Biocatalytic transformations include:

Scientific Research Applications

Biochemistry and Molecular Biology

- Protein Reduction : 2-Mercaptopropanol is commonly used to reduce disulfide bonds in proteins, facilitating the study of protein structure and function. This property is crucial for ensuring that protein solutions contain monomeric molecules rather than disulfide-linked oligomers .

- Enzyme Assays : It is frequently included in enzyme assays to prevent the oxidation of free sulfhydryl groups, thereby maintaining enzyme activity .

- RNA Isolation : In molecular biology, this compound is employed during RNA extraction processes to denature ribonucleases, which could otherwise degrade RNA samples .

Medicinal Applications

- Chelating Agent : The compound acts as a chelating agent for heavy metals such as arsenic and mercury, making it useful in treating heavy metal poisoning. Case studies have demonstrated its effectiveness in reducing metal toxicity in animal models.

- Antioxidant Properties : At low doses, this compound exhibits antioxidant effects, protecting cells from oxidative stress. However, high doses can lead to cytotoxicity.

Industrial Applications

- Corrosion Inhibition : this compound has been studied as a corrosion inhibitor for metals in various environments. In tests involving brine and oil mixtures, it demonstrated up to 98% corrosion inhibition compared to other agents . This application is particularly relevant in oil and gas industries where metal integrity is critical.

Case Study 1: Protein Analysis

In a controlled laboratory setting, researchers utilized this compound to denature proteins for electrophoresis analysis. The study revealed that the compound effectively cleaved disulfide bonds, allowing for accurate assessment of protein size and structure.

Case Study 2: Heavy Metal Detoxification

A long-term study on mice treated with this compound showed significant improvements in survival rates and metabolic indices associated with heavy metal exposure. The treated group exhibited enhanced cold tolerance and changes in liver lipid composition compared to controls .

Data Tables

| Application Area | Specific Use | Observed Effects |

|---|---|---|

| Biochemistry | Protein reduction | Disruption of disulfide bonds |

| Molecular Biology | RNA isolation | Denaturation of ribonucleases |

| Medicine | Chelating agent for heavy metals | Reduction of toxicity |

| Industry | Corrosion inhibition | Up to 98% corrosion rate reduction |

Mechanism of Action

2-Mercaptopropanol exerts its effects primarily through its sulfhydryl (-SH) group. This group can form complexes with metal ions, preventing or reversing the binding of metals to sulfhydryl-containing enzymes. This mechanism is particularly useful in chelation therapy for heavy metal poisoning . Additionally, the reducing properties of this compound allow it to break disulfide bonds in proteins, thereby modifying their structure and function.

Comparison with Similar Compounds

Similar Compounds

2-Mercaptoethanol: Similar in structure but with a shorter carbon chain.

3-Mercapto-1-propanol: Similar but with the sulfhydryl group on the third carbon.

1-Mercapto-2-propanol: Similar but with the hydroxyl group on the second carbon.

Uniqueness

2-Mercaptopropanol is unique due to its specific positioning of the sulfhydryl and hydroxyl groups, which confer distinct reactivity and solubility properties. This makes it particularly effective as a reducing agent and chelating agent compared to its analogs .

Biological Activity

2-Mercaptopropanol, also known as 2-sulfanylpropan-1-ol, is a thiol compound with significant biological activity due to its reactive sulfhydryl group. This article explores its mechanisms of action, biochemical properties, cellular effects, and applications in various fields, supported by data tables and research findings.

Target of Action

The primary targets of this compound include heavy metals such as arsenic, gold, and mercury. The compound forms complexes with these metals, facilitating their detoxification in biological systems.

Mode of Action

By binding to heavy metals, this compound prevents these toxic elements from interacting with sulfhydryl-containing enzymes. This action helps maintain the normal function of these enzymes, crucial for various metabolic processes.

This compound exhibits several biochemical properties that contribute to its biological activity:

- Redox Reactions : The thiol group allows it to participate in redox reactions, reducing disulfide bonds in proteins and altering their structure.

- Reactive Oxygen Species Scavenging : It acts as an antioxidant by scavenging reactive oxygen species (ROS), protecting cells from oxidative damage.

- Protein Interaction : The compound can form covalent bonds with cysteine residues in proteins, influencing enzyme activity and gene expression through modulation of redox-sensitive transcription factors.

Cellular Effects

Research indicates that this compound influences various cellular processes:

- Cell Proliferation : It enhances the proliferation and survival of mesenchymal stem cells, particularly at higher passage numbers.

- Apoptosis Induction : In certain cell lines, withdrawal of reducing agents like this compound can lead to rapid apoptosis. For instance, in mouse CD5+-pre-B cell lines, the absence of this compound resulted in cell death via apoptosis mediated by the Fas/FasL pathway .

Dosage Effects

The biological effects of this compound vary significantly based on dosage:

- Low Doses : At lower concentrations, it acts primarily as an antioxidant, providing protective effects against oxidative stress.

- High Doses : Conversely, at elevated levels, it can exhibit cytotoxic effects, leading to cellular damage and disruption of metabolic processes.

Applications in Research and Medicine

This compound has a wide range of applications across various fields:

| Application Area | Description |

|---|---|

| Chemistry | Used as a reducing agent and stabilizer for coatings and polymers. |

| Biology | Functions as a reducing agent for proteins and enzymes; aids in DNA protection. |

| Medicine | Serves as a chelating agent for metal ions; effective in treating heavy metal poisoning. |

| Industry | Utilized in synthesizing stable metal complexes and as an antioxidant. |

Case Studies

- Detoxification Studies : Research has demonstrated that this compound effectively reduces the toxicity of heavy metals in animal models. For example, studies showed significant detoxification effects when administered to subjects exposed to arsenic.

- Cell Culture Experiments : In vitro studies indicated that the presence of this compound is critical for the survival of lymphoid cells in culture. Its withdrawal led to apoptosis, highlighting its role as a necessary component for cell proliferation under laboratory conditions .

- Antioxidant Activity Assessment : Experimental data confirm that this compound can scavenge free radicals effectively. This property was measured using various assays that demonstrated its potential to protect cells from oxidative stress-induced damage.

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing and characterizing 2-mercaptopropanol in a laboratory setting?

- Methodological Answer : Synthesis typically involves nucleophilic substitution of 2-chloropropanol with sodium hydrosulfide under controlled pH (6–8) and temperature (40–60°C). Characterization requires gas chromatography-mass spectrometry (GC-MS) for purity assessment and nuclear magnetic resonance (NMR) for structural confirmation. Ensure proper handling due to its volatility and toxicity, using fume hoods and personal protective equipment (PPE) .

- Key Considerations : Document reaction conditions (e.g., solvent, catalyst) and validate spectral data against reference libraries. Reproducibility hinges on precise control of stoichiometric ratios and reaction time .

Q. How does this compound function as a reducing agent in biochemical assays?

- Methodological Answer : this compound acts as a thiol-based reducing agent to stabilize proteins by preventing disulfide bond formation. In electrophoresis buffers (e.g., SDS-PAGE), it is used at 2.5% concentration alongside SDS and Tris-HCl to denature proteins while maintaining solubility .

- Experimental Design : Compare protein migration patterns with/without this compound to assess its impact on reducing conditions. Include positive controls (e.g., β-mercaptoethanol) to evaluate efficacy .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer : Use PPE (gloves, goggles, lab coats) and work in ventilated areas to avoid inhalation. Store in airtight containers away from oxidizing agents. Emergency protocols should include immediate rinsing for skin/eye contact and neutralization with sodium bicarbonate for spills .

Advanced Research Questions

Q. How can researchers optimize this compound concentrations in insect repellency studies while minimizing toxicity?

- Methodological Answer : Dose-response experiments using Chagas disease vectors (e.g., Rhodnius prolixus) show this compound exhibits significant repellency at 0.1–1% concentrations (Kruskal-Wallis test, p < 0.05). To minimize toxicity, pair it with synergistic agents (e.g., dimethyl sulfide) and test using Y-tube olfactometers under controlled humidity .

- Data Contradiction Analysis : While effective against R. prolixus, its efficacy varies in Triatoma infestans. Investigate species-specific olfactory receptor interactions via RNA-seq to explain differential responses .

Q. What statistical methods are appropriate for analyzing contradictory data on this compound’s volatility in different solvent systems?

- Methodological Answer : Use multivariate analysis (e.g., ANOVA with Tukey’s post hoc test) to compare volatility across solvents (water, ethanol, hexane). Control for temperature and humidity. If contradictions persist, apply principal component analysis (PCA) to identify confounding variables (e.g., solvent polarity) .

- Reproducibility Check : Share raw data and workflows via repositories like Zenodo, adhering to FAIR principles (Findable, Accessible, Interoperable, Reusable) .

Q. How can this compound be integrated into extracellular vesicle (EV) isolation protocols to enhance yield and purity?

- Methodological Answer : Add this compound (2.5% final concentration) to lysis buffers to inhibit protease activity during EV isolation from blood plasma. Validate purity via nanoparticle tracking analysis (NTA) and Western blot for EV markers (e.g., CD63). Compare yields with traditional reducing agents like DTT .

- Experimental Pitfalls : Avoid excessive concentrations (>5%), which may disrupt EV membrane integrity. Include negative controls (e.g., EVs isolated without reducing agents) .

Q. What frameworks guide the design of studies exploring this compound’s role in neurodegenerative disease models?

- Methodological Answer : Apply the PICO framework:

- Population : In vitro neuronal cell lines (e.g., SH-SY5Y).

- Intervention : Treatment with this compound (0.1–2.5%).

- Comparison : Untreated cells or cells treated with alternative antioxidants (e.g., glutathione).

- Outcome : Measure oxidative stress markers (e.g., ROS levels) via fluorescence assays .

- Ethical Considerations : Follow institutional guidelines for cell line use and data transparency .

Q. Data Reproducibility and Reporting

Q. How should researchers document this compound’s physicochemical properties to ensure reproducibility?

- Methodological Answer : Report exact concentrations, solvent systems, and storage conditions (e.g., −20°C, argon atmosphere). Use IUPAC nomenclature and provide spectral data (NMR, IR) in supplementary materials. Reference standardized protocols (e.g., USP guidelines) .

Q. What tools validate the accuracy of computational models predicting this compound’s reactivity?

- Methodological Answer : Compare density functional theory (DFT) predictions with experimental kinetic data (e.g., reaction rates with electrophiles). Use benchmarks like RMSE (root mean square error) and publish code/input files on GitHub .

Q. Tables for Key Findings

Properties

IUPAC Name |

2-sulfanylpropan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8OS/c1-3(5)2-4/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNNVICQPXUUBSN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CO)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50952424 | |

| Record name | 2-Sulfanylpropan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50952424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

92.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3001-64-7 | |

| Record name | 2-Mercaptopropanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3001-64-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Mercaptopropanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003001647 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Sulfanylpropan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50952424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-mercaptopropanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.168 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.